![molecular formula C15H15OPS B118573 Ethanethioic acid, S-[(diphenylphosphino)methyl] ester CAS No. 324753-11-9](/img/structure/B118573.png)

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester

説明

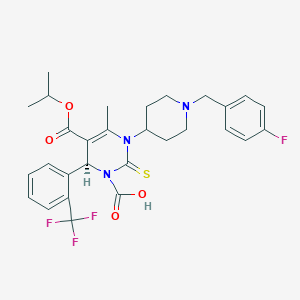

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is an organophosphorus compound with a wide range of applications in organic chemistry1. It is a derivative of ethanethiol and displays a strong sulfur-phosphorus bond1. It is known for its high reactivity towards both nucleophiles and electrophiles1.

Synthesis Analysis

Phosphine Sulfide, a derivative of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester, is synthesized through a simple reaction between diphenylphosphine and elemental sulfur1. The reaction occurs at room temperature in the presence of a Lewis acid catalyst such as boron trifluoride etherate1. The resulting product can be purified through recrystallization1.

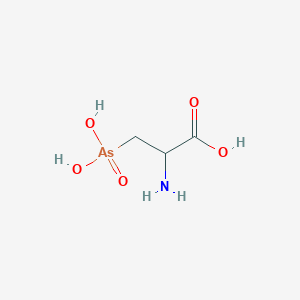

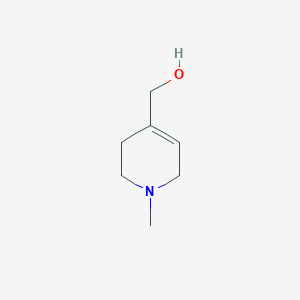

Molecular Structure Analysis

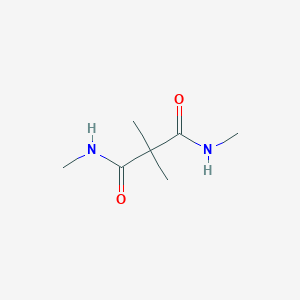

The molecular formula of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is C15H15OPS1. Its molecular weight is 274.3 g/mol1. The InChI and SMILES strings provide a textual representation of the compound’s structure1.

Chemical Reactions Analysis

Phosphine Sulfide, a derivative of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester, is characterized by its high reactivity towards other molecules, specifically nucleophiles and electrophiles1. It can readily undergo reactions such as nucleophilic addition-elimination, Wittig-reaction, and Michael addition1.

Physical And Chemical Properties Analysis

The physical properties of Phosphine Sulfide, a derivative of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester, include its molecular formula of C14H15PS, a molecular weight of 254.32 g/mol, and a melting point of −6 °C1. Phosphine Sulfide is soluble in common organic solvents, such as toluene, and it is sensitive to light, heat, and air1.Safety And Hazards

Phosphine Sulfide has a low potential for acute toxicity1. However, it should be handled with caution, as it can be highly reactive towards nucleophiles and electrophiles1.

将来の方向性

Future directions include exploring the use of Phosphine Sulfide in catalysis, developing new methodologies for its synthesis, and exploring novel applications in fields such as materials science1.

特性

IUPAC Name |

S-(diphenylphosphanylmethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15OPS/c1-13(16)18-12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXOEEJOVFRDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460632 | |

| Record name | Ethanethioic acid, S-[(diphenylphosphino)methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester | |

CAS RN |

324753-11-9 | |

| Record name | Ethanethioic acid, S-[(diphenylphosphino)methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)

![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)